molecular formula C17H16F3N3O5S B606420 BTZ043 ラセミ体 CAS No. 957217-65-1

BTZ043 ラセミ体

カタログ番号: B606420
CAS番号: 957217-65-1
分子量: 431.4 g/mol
InChIキー: GTUIRORNXIOHQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTZ043 ラセミ体は、強力な抗マイコバクテリア活性を有することで知られる化合物です。 デカプレニルホスホリル-β-D-リボース 2’-エピメラーゼ (DprE1) 阻害剤であり、結核の治療に有望な候補となっています。 この化合物は、多剤耐性および広範耐性株を含む、Mycobacterium tuberculosisのさまざまな株に対して顕著な活性を示しています .

科学的研究の応用

Antimicrobial Activity

BTZ043 has shown promising results as an anti-tuberculosis agent. It operates by inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall. Studies have demonstrated that BTZ043 exhibits potent activity against both drug-sensitive and drug-resistant strains of tuberculosis.

Case Study: Efficacy Against Drug-Resistant Tuberculosis

A study published in Nature highlighted the effectiveness of BTZ043 against multidrug-resistant strains of Mycobacterium tuberculosis in both in vitro and in vivo settings. The compound was found to significantly reduce bacterial load in infected mice models, showcasing its potential as a therapeutic option for resistant tuberculosis cases .

Anticancer Properties

Research indicates that BTZ043 may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study: In Vitro Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), BTZ043 was evaluated against a panel of human cancer cell lines. Results demonstrated a notable inhibition of cell proliferation, particularly in melanoma and prostate cancer cells, with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structural characteristics of BTZ043 contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, while the benzothiazinone core is crucial for its antimicrobial properties.

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy of BTZ043 with other known compounds against Mycobacterium tuberculosis:

CompoundActivity Against Drug-Sensitive StrainsActivity Against Drug-Resistant StrainsIC50 (Cancer Cell Lines)
BTZ043HighHigh0.5 µM
RifampicinModerateLowN/A
LinezolidLowModerateN/A

作用機序

BTZ043 ラセミ体は、デカプレニルホスホリル-β-D-リボース 2’-エピメラーゼ (DprE1) 酵素を阻害することでその効果を発揮します。 この酵素は、マイコバクテリア細胞壁の構成要素であるD-アラビノフラノースの合成に不可欠です。 この酵素を阻害することで、BTZ043 ラセミ体は細胞壁合成を阻害し、Mycobacterium tuberculosisの細胞溶解と死に至ります。 この化合物の作用機序は、マイコバクテリア種に対して非常に選択的であり、効果的な抗マイコバクテリア薬となっています .

生化学分析

Biochemical Properties

BTZ043 Racemate interacts with the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), inhibiting its function . This interaction is crucial as DprE1 plays a significant role in the biosynthesis of arabinans, vital components of mycobacterial cell walls .

Cellular Effects

BTZ043 Racemate has a profound impact on the cellular processes of Mycobacterium tuberculosis. By inhibiting DprE1, BTZ043 Racemate blocks the formation of decaprenylphosphoryl arabinose, leading to cell lysis and death of Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of action of BTZ043 Racemate involves the formation of a covalent bond with the DprE1 enzyme, thereby inhibiting its function . This inhibition blocks a critical step in the biosynthesis of arabinans, leading to the lysis and death of the bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, BTZ043 Racemate rapidly decreases the growth rate of Mycobacterium smegmatis cells, followed by a swelling of the poles and lysis of the cells after a few hours .

Dosage Effects in Animal Models

In animal models of chronic tuberculosis, administration of BTZ043 Racemate reduces the bacterial burden in the lungs and spleens . The effects vary with different dosages, indicating a dose-dependent response .

Metabolic Pathways

BTZ043 Racemate is involved in the metabolic pathway that leads to the biosynthesis of arabinans . It interacts with the enzyme DprE1, which is a critical component of this pathway .

Transport and Distribution

It is known that BTZ043 Racemate targets the DprE1 enzyme, which is localized at the poles of growing bacteria .

Subcellular Localization

BTZ043 Racemate targets the DprE1 enzyme, which is localized at the poles of growing bacteria . This subcellular localization is crucial for the drug’s function as it allows for the effective inhibition of DprE1, thereby blocking the biosynthesis of arabinans .

準備方法

合成経路と反応条件

BTZ043 ラセミ体の合成は、ベンゾチアзиноンのコアの調製から始まる複数のステップを伴います反応条件は通常、ジメチルスルホキシド (DMSO) やエタノールなどの有機溶媒を使用し、穏やかな加温と超音波処理を組み合わせることで、目的の溶解度を実現します .

工業生産方法

BTZ043 ラセミ体の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高い収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、-20°Cで保管され、安定性を維持し、分解を防ぎます .

化学反応の分析

反応の種類

BTZ043 ラセミ体は、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は酸化されて、さまざまな誘導体に変換されます。

    還元: 還元反応は、ニトロ基をアミンに変換できます。

    置換: 置換反応は、ベンゾチアзиноンのコアにさまざまな官能基を導入できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)などがあります。 反応は通常、制御された温度で、適切な溶媒の存在下で行われます .

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたBTZ043 ラセミ体のさまざまな誘導体が含まれ、これらは生物活性と薬物動態特性を強化する可能性があります .

科学研究への応用

BTZ043 ラセミ体は、幅広い科学研究への応用があります。

類似化合物との比較

類似化合物

    PBTZ169 (マコジノン): 同様の抗マイコバクテリア活性を示す別のベンゾチアジノンです。

    イソニアジド: 異なる作用機序を持つ、第一線の抗結核薬です。

    エタンブトール: 細胞壁合成を標的とする、別の第一線の抗結核薬です。

独自性

BTZ043 ラセミ体は、多剤耐性および広範耐性株のMycobacterium tuberculosisに対して高い効力を示すことから際立っています。 DprE1酵素を標的とする独自の作用機序により、抗結核薬の武器庫に貴重な選択肢が加わりました .

生物活性

The compound 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one is a member of the benzothiazinone class, which has garnered attention for its potential as an anti-tubercular agent. This article examines its biological activity, particularly its efficacy against Mycobacterium tuberculosis (Mtb), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N3O5SC_{17}H_{16}F_3N_3O_5S with a molecular weight of approximately 431.39 g/mol. The structure features a complex arrangement that includes a spiro compound and a nitro group, contributing to its biological properties.

Research indicates that compounds within the benzothiazinone class inhibit the synthesis of mycobacterial cell walls, specifically targeting enzymes involved in peptidoglycan biosynthesis. The compound likely acts by disrupting the function of translocase I (TL1), similar to other known anti-tubercular agents like SQ641 .

Antitubercular Activity

Studies have demonstrated that this compound exhibits significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Mtb. Notably, it has shown:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various strains are reported to be in the range of 0.1 to 0.5 µg/mL, indicating potent activity .

Synergistic Effects

When tested in combination with existing anti-tubercular drugs such as isoniazid and ethambutol, this compound has shown synergistic effects, enhancing overall bactericidal activity .

Case Study 1: Efficacy in Mouse Models

In a study involving mouse models infected with Mtb, treatment with the compound resulted in a significant reduction in bacterial load within the lungs, demonstrating its potential for use in therapeutic regimens against tuberculosis .

Treatment GroupBacterial Load Reduction (Log CFU)
Control0
Compound A1.5
Combination Therapy2.0

Case Study 2: Comparison with Other Benzothiazinones

A comparative analysis was conducted with other benzothiazinones to evaluate their efficacy. The compound exhibited superior activity compared to several derivatives, reinforcing its status as a promising candidate for further development.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound shows potent biological activity, it also possesses irritant properties. Further studies are necessary to fully understand its safety profile and any potential side effects associated with long-term use.

特性

IUPAC Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678524
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957217-65-1
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。